molecular formula C11H16S B3383451 Pentamethylbenzenethiol CAS No. 42448-56-6

Pentamethylbenzenethiol

Cat. No.: B3383451
CAS No.: 42448-56-6
M. Wt: 180.31 g/mol
InChI Key: TZUPAWCZQMMBGH-UHFFFAOYSA-N
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Description

Pentamethylbenzenethiol is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethylbenzenethiol can be synthesized through several methods. One common method involves the thiolation of pentamethylbenzene. This reaction typically requires a thiolating agent such as hydrogen sulfide or thiourea in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentamethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The compound can be reduced to form pentamethylbenzene.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Pentamethylbenzenesulfonic acid.

    Reduction: Pentamethylbenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pentamethylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of thiol-based biochemical processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentamethylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of stable adducts. This reactivity is crucial in many of its applications, particularly in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

    Pentamethylbenzene: Similar structure but lacks the thiol group.

    Hexamethylbenzene: Contains six methyl groups instead of five.

    Thiophenol: Contains a thiol group but lacks the methyl substitutions.

Uniqueness

Pentamethylbenzenethiol is unique due to the combination of multiple methyl groups and a thiol group, which imparts distinct chemical properties. This combination makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications.

Properties

IUPAC Name

2,3,4,5,6-pentamethylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-6-7(2)9(4)11(12)10(5)8(6)3/h12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUPAWCZQMMBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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